[2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenyl](1-pyrrolidinyl)methanone
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Overview
Description
2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenylmethanone is a complex organic compound characterized by the presence of fluorine, nitro, and pyrrolidinyl groups attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenylmethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the reactive nature of the intermediates and the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenylmethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming different derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of products
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the fluorine atom can produce a wide range of substituted phenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, 2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the nitro and pyrrolidinyl groups may impart specific biological activities, such as antimicrobial or anticancer properties .
Industry
In the industrial sector, 2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenylmethanone could be used in the development of new materials with unique properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenylmethanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinyl groups may enhance binding affinity to biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenyl derivatives: These compounds share a similar core structure but differ in the substituents attached to the phenyl ring.
Nitroaromatic compounds: These compounds contain a nitro group attached to an aromatic ring, similar to 2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenylmethanone
Uniqueness
The uniqueness of 2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenylmethanone lies in its combination of fluorine, nitro, and pyrrolidinyl groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
(2-fluoro-3-nitro-6-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3/c16-14-12(19(21)22)6-5-11(17-7-1-2-8-17)13(14)15(20)18-9-3-4-10-18/h5-6H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWDWMVQYLKACF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=C(C=C2)[N+](=O)[O-])F)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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